![molecular formula C17H11FN4 B13055343 1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13055343.png)
1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine
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Overview
Description
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine is a complex heterocyclic compound that features a fluorinated bipyridine moiety fused with a pyrrolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step processes that include the formation of the bipyridine core followed by the introduction of the fluorine atom and the construction of the pyrrolopyridine ring. Common synthetic methods include:
Suzuki Coupling: This method involves the coupling of halogenated pyridine derivatives with boronic acids in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses organotin compounds instead of boronic acids.
Negishi Coupling: This method involves the coupling of organozinc compounds with halogenated pyridines.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines in the presence of copper catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution: The fluorine atom in the bipyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a ligand in drug design and development, particularly in targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of biological processes and interactions, particularly in the context of fluorine-containing biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . The bipyridine moiety facilitates coordination with metal ions, which can modulate the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
4-Fluoropyridine: A fluorinated pyridine with the fluorine atom at the para position.
Furo[2,3-b]pyridine: A related compound with a fused furan ring instead of a pyrrolopyridine ring.
Uniqueness
1-(2-Fluoro-[3,3’-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its combination of a fluorinated bipyridine moiety and a pyrrolopyridine ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Biological Activity
1-(2-Fluoro-[3,3'-bipyridin]-6-YL)-1H-pyrrolo[2,3-C]pyridine (CAS No. 1841079-06-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Formula
- Molecular Formula : C₁₉H₁₅FN₄
- Molecular Weight : 320.35 g/mol
- CAS Number : 1841079-06-8
Structural Representation
The compound features a bipyridine moiety and a pyrrolo-pyridine structure that contribute to its biological activity.
This compound is primarily studied for its activity as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including signal transduction and cell division.
Key Mechanisms:
- Inhibition of Specific Kinases : Research indicates that this compound selectively inhibits certain kinases involved in cancer progression, which may lead to reduced tumor growth.
- Modulation of Signaling Pathways : By interfering with kinase signaling pathways, it can affect downstream processes such as apoptosis and proliferation.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549).
- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
- Selectivity : Comparative studies suggest that it exhibits greater selectivity for tumor cells over normal cells, indicating a favorable therapeutic index.
Case Studies
A notable case study involved the administration of this compound in animal models of cancer:
- Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Significant tumor regression was observed at doses above 10 mg/kg body weight, with minimal side effects reported.
Properties
Molecular Formula |
C17H11FN4 |
---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
1-(6-fluoro-5-pyridin-3-ylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C17H11FN4/c18-17-14(13-2-1-7-19-10-13)3-4-16(21-17)22-9-6-12-5-8-20-11-15(12)22/h1-11H |
InChI Key |
BWKLYWVXXTWOAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)N3C=CC4=C3C=NC=C4)F |
Origin of Product |
United States |
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